molecular formula C8H5BrN2O B1292622 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-87-6

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1292622
CAS No.: 1000341-87-6
M. Wt: 225.04 g/mol
InChI Key: UXLMDNWNUXGADZ-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Chemical Synthesis

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its related compounds have been utilized in various catalysis and synthesis processes. For instance, Cho and Kim (2008) highlighted its role in palladium-catalyzed cyclization with carboxylic acids to yield corresponding products in moderate to good yields. This process is significant in synthesizing complex organic compounds (Cho & Kim, 2008). Similarly, Parrick et al. (1989) described its utility in forming dibromo-1,3-dihydroindol-2-ones, a precursor for indole-2,3-diones, which are important in various chemical synthesis processes (Parrick et al., 1989).

Heterocyclic Compound Synthesis

The chemical is also instrumental in synthesizing heterocyclic compounds, as described by Bertha et al. (1998), who illustrated its involvement in acid-catalyzed ring closures and transformations, leading to various azetidine derivatives (Bertha et al., 1998). López et al. (2004) also highlighted its role in synthesizing pyrazoles with complex structures, indicating its versatility in organic synthesis (López et al., 2004).

Pharmaceutical Research

In the pharmaceutical domain, this compound and its analogs have been used to synthesize compounds with potential medicinal properties. Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from a related compound and evaluated their anti-inflammatory and analgesic activities (Chamakuri et al., 2016).

Photophysical Studies

The compound and its derivatives have also found applications in photophysical studies. Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties, highlighting the compound's utility in understanding light-absorbing and emitting materials (Patil et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1-4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electronegativity of atoms in the compound can affect its potency . .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMDNWNUXGADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646781
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-87-6
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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